molecular formula C9H12BrN3O B8300336 isobutyric acid N'-(5-bromo-pyridin-2-yl)-hydrazide

isobutyric acid N'-(5-bromo-pyridin-2-yl)-hydrazide

Cat. No.: B8300336
M. Wt: 258.12 g/mol
InChI Key: JEBOKWNDHQUBTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isobutyric acid N'-(5-bromo-pyridin-2-yl)-hydrazide is a useful research compound. Its molecular formula is C9H12BrN3O and its molecular weight is 258.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H12BrN3O

Molecular Weight

258.12 g/mol

IUPAC Name

N'-(5-bromopyridin-2-yl)-2-methylpropanehydrazide

InChI

InChI=1S/C9H12BrN3O/c1-6(2)9(14)13-12-8-4-3-7(10)5-11-8/h3-6H,1-2H3,(H,11,12)(H,13,14)

InChI Key

JEBOKWNDHQUBTF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NNC1=NC=C(C=C1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred cold (0° C.) solution of 5.5 g of 5-bromo-pyridin-2-yl-hydrazine in 40 mL of dichloromethane, 30 mL of N,N-dimethylformamide, and 26 mL of N,N-diisopropylethylamine was added 3.1 ml of isobutyryl chloride dropwise. The mixture was stirred at 0° C. for 1 hour and a precipitate formed. The mixture was diluted with water and the solids were collected by filtration to give 5.9 g of isobutyric acid N′-(5-bromo-pyridin-2-yl)-hydrazide as a light yellow solid.
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.